molecular formula C7H10BrClN2O B11783780 2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride

2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride

Cat. No.: B11783780
M. Wt: 253.52 g/mol
InChI Key: LHGLDESEAYAZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O It is a derivative of ethanolamine, where the amino group is substituted with a 3-bromopyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromopyridin-2-yl)amino]ethanol
  • 4-Bromopyridine
  • 2-Bromopyridine-4-carboxylic acid

Uniqueness

2-Amino-2-(3-bromopyridin-4-yl)ethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

2-amino-2-(3-bromopyridin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-3-10-2-1-5(6)7(9)4-11;/h1-3,7,11H,4,9H2;1H

InChI Key

LHGLDESEAYAZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Br.Cl

Origin of Product

United States

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